molecular formula C9H12N2O B2591080 Ethyl (2-cyanocyclopent-1-en-1-yl)imidoformate CAS No. 857256-41-8

Ethyl (2-cyanocyclopent-1-en-1-yl)imidoformate

Cat. No. B2591080
M. Wt: 164.208
InChI Key: XFWXRZUROMVYLP-YRNVUSSQSA-N
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Description

Ethyl (2-cyanocyclopent-1-en-1-yl)imidoformate is a chemical compound with the formula C₉H₁₂N₂O . Its CAS Number is 857256-41-8 .


Molecular Structure Analysis

The molecular weight of Ethyl (2-cyanocyclopent-1-en-1-yl)imidoformate is 164.208 g/mol . The InChI key is XFWXRZUROMVYLP-YRNVUSSQSA-N .


Physical And Chemical Properties Analysis

The molecular weight of Ethyl (2-cyanocyclopent-1-en-1-yl)imidoformate is 164.208 g/mol . The InChI key is XFWXRZUROMVYLP-YRNVUSSQSA-N .

Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

  • Facile One-Pot Syntheses : A study by Latif et al. (2003) discusses the synthesis of polyfunctional pyrazolyl substituted and pyrazolofused pyridines through conjugate and direct addition reactions. This type of research showcases the versatility of cyanoacrylate compounds in synthesizing complex heterocyclic structures, which could be related to the synthetic utility of ethyl (2-cyanocyclopent-1-en-1-yl)imidoformate in generating novel organic compounds (Latif, E. A. E. Rady, & Dietrich Döupp, 2003).

  • Regioselective Synthesis and Asymmetric Hydrogenation : Karamé et al. (2011) demonstrated the regioselective synthesis of ethyl 2-(N-methylformate-1,4,5,6-tetrahydropyridin-2-yl) acetate, a process that highlights the potential for ethyl (2-cyanocyclopent-1-en-1-yl)imidoformate to undergo specific transformations leading to value-added chiral molecules (Karamé, I. et al., 2011).

Chemical Reactivity and Photophysical Studies

  • DFT Study on a Newly Synthesized Compound : Rawat and Singh (2015) performed a detailed experimental and theoretical study on a newly synthesized compound closely related to ethyl (2-cyanocyclopent-1-en-1-yl)imidoformate. Their findings on the electronic structure and non-linear optical properties emphasize the potential research interest in studying the electronic properties and reactivity of such compounds (Rawat, P., & R. N. Singh, 2015).

  • Photophysical and Selective CO2 Adsorption Studies : Sinha et al. (2019) synthesized and characterized a complex based on ethyl 2-cyano-3-phenylacrylate, exploring its photoluminescence behavior and selective CO2 adsorption capabilities. This suggests that derivatives of ethyl (2-cyanocyclopent-1-en-1-yl)imidoformate could be explored for their photophysical properties and potential applications in environmental remediation (Sinha, D., Sankar Prasad Parua, & K. Rajak, 2019).

Safety And Hazards

Ethyl (2-cyanocyclopent-1-en-1-yl)imidoformate is classified as an irritant .

properties

IUPAC Name

ethyl N-(2-cyanocyclopenten-1-yl)methanimidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-2-12-7-11-9-5-3-4-8(9)6-10/h7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFWXRZUROMVYLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=NC1=C(CCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (2-cyanocyclopent-1-en-1-yl)imidoformate

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